4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide
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Overview
Description
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide is a chemical compound with the molecular formula C₁₆H₁₄ClN₃O₃ and a molecular weight of 331.75 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a chloromethyl group attached to an oxadiazole ring and a benzamide moiety linked to a furan ring .
Preparation Methods
The synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid.
Coupling with benzamide: The final step involves coupling the chloromethyl-oxadiazole intermediate with N-[(5-methyl-2-furyl)methyl]benzamide under basic conditions to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate. Reduction reactions can also occur, especially at the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, affecting various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide include:
- 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide
- N-Benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
These compounds share the oxadiazole and chloromethyl functionalities but differ in the substituents attached to the benzamide moiety. The unique combination of the furan ring and the specific substitution pattern in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-10-2-7-13(22-10)9-18-16(21)12-5-3-11(4-6-12)15-19-14(8-17)23-20-15/h2-7H,8-9H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOOQOXBXMRQQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132738 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-10-6 |
Source
|
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901132738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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